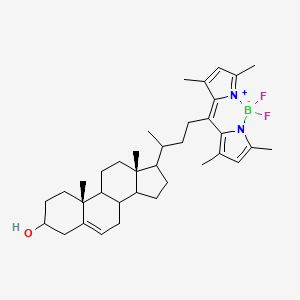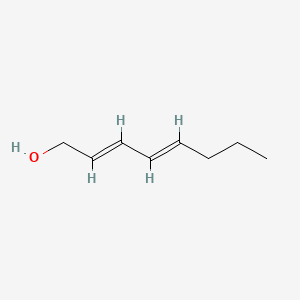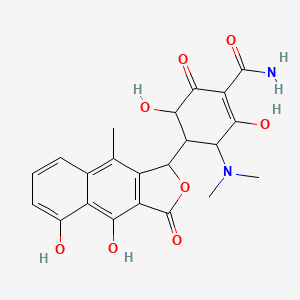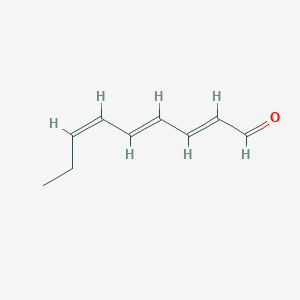
BODIPY-Cholesterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BODIPY-cholesterol is a fluorescently tagged cholesterol molecule where the cholesterol is labeled with a boron dipyrromethene difluoride (BODIPY) fluorophore. This compound is primarily used to monitor sterol uptake and inter-organelle sterol flux in cells. The excitation wavelength for BODIPY-cholesterol is 480 nm, and the emission wavelength is 508 nm .
Wissenschaftliche Forschungsanwendungen
BODIPY-cholesterol has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed to monitor cholesterol uptake, distribution, and efflux in cells. .
Medicine: Utilized in research related to cholesterol-related diseases, such as atherosclerosis and cancer.
Industry: Applied in the development of diagnostic tools and assays for cholesterol measurement.
Wirkmechanismus
Target of Action
BODIPY-cholesterol, also known as EverFluor 24-norcholesterol, primarily targets cellular membranes . It is used to monitor cholesterol efflux from cells, particularly from spermatozoa during in vitro capacitation .
Mode of Action
BODIPY-cholesterol interacts with its targets by integrating into the lipid bilayer of cell membranes . It behaves similarly to natural cholesterol in artificial bilayers and in cultured cells . The compound’s fluorescent properties allow it to be used as a probe to visualize and quantify cholesterol efflux .
Biochemical Pathways
BODIPY-cholesterol is involved in the cholesterol efflux pathway . During the process of capacitation, cholesterol is effluxed from the sperm membrane to the extracellular environment . BODIPY-cholesterol can be used to monitor this crucial step .
Pharmacokinetics
It is known that the compound is lipophilic and integrates into the lipid bilayer of cell membranes . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of cholesterol.
Result of Action
The primary result of BODIPY-cholesterol’s action is the visualization and quantification of cholesterol efflux from cells . This provides valuable insights into the process of capacitation in spermatozoa . Additionally, the compound’s fluorescent properties allow for the study of membrane microdomains in living cells .
Action Environment
The action of BODIPY-cholesterol can be influenced by environmental factors such as temperature and pH . The compound is relatively environment and ph insensitive , suggesting that it maintains its functionality under a variety of conditions
Biochemische Analyse
Biochemical Properties
BODIPY-cholesterol plays a significant role in biochemical reactions, particularly in the context of membrane biology. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of natural cholesterol. BODIPY-cholesterol is known to integrate into lipid bilayers, where it influences membrane fluidity and organization. It interacts with enzymes such as cholesterol oxidase and acyl-CoA cholesterol acyltransferase, which are involved in cholesterol metabolism. Additionally, BODIPY-cholesterol binds to proteins like caveolin and flotillin, which are associated with lipid rafts and membrane microdomains .
Cellular Effects
BODIPY-cholesterol has profound effects on various types of cells and cellular processes. It influences cell function by modulating membrane properties and participating in cell signaling pathways. BODIPY-cholesterol affects gene expression by altering the activity of transcription factors that respond to changes in membrane cholesterol levels. It also impacts cellular metabolism by regulating the uptake and efflux of cholesterol, thereby maintaining cholesterol homeostasis . In neurons, BODIPY-cholesterol has been shown to enhance neurotransmission by increasing the number and recycling rate of synaptic vesicles .
Molecular Mechanism
The mechanism of action of BODIPY-cholesterol involves its integration into cellular membranes, where it mimics the behavior of natural cholesterol. BODIPY-cholesterol binds to membrane proteins and lipids, influencing their organization and function. It can inhibit or activate enzymes involved in cholesterol metabolism, such as acyl-CoA cholesterol acyltransferase, by altering the local lipid environment. BODIPY-cholesterol also affects gene expression by modulating the activity of sterol regulatory element-binding proteins, which are key regulators of cholesterol homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BODIPY-cholesterol can change over time due to its stability and degradation. BODIPY-cholesterol is relatively stable under experimental conditions, allowing for long-term studies of cholesterol dynamics. Prolonged exposure to light can lead to photobleaching, which may affect its fluorescence properties. Studies have shown that BODIPY-cholesterol can be used for time-lapse imaging to monitor cholesterol trafficking and distribution in living cells over extended periods . Long-term effects on cellular function have been observed, including changes in membrane organization and cholesterol homeostasis .
Dosage Effects in Animal Models
The effects of BODIPY-cholesterol vary with different dosages in animal models. At low doses, BODIPY-cholesterol can be used to study cholesterol distribution and metabolism without causing significant toxicity. At high doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Studies in animal models have shown that BODIPY-cholesterol can be used to monitor cholesterol efflux and uptake in various tissues, providing insights into cholesterol metabolism and transport . Threshold effects have been observed, where low doses enhance cholesterol homeostasis, while high doses disrupt cellular function .
Metabolic Pathways
BODIPY-cholesterol is involved in several metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as acyl-CoA cholesterol acyltransferase and cholesterol oxidase, which play key roles in cholesterol esterification and oxidation. BODIPY-cholesterol also affects metabolic flux by influencing the distribution and transport of cholesterol within cells. It can alter metabolite levels by modulating the activity of enzymes involved in cholesterol biosynthesis and degradation . These interactions highlight the importance of BODIPY-cholesterol in studying cholesterol metabolism and its regulation .
Transport and Distribution
BODIPY-cholesterol is transported and distributed within cells and tissues through various mechanisms. It is incorporated into lipid bilayers and transported via vesicular and non-vesicular pathways. BODIPY-cholesterol interacts with transporters such as ATP-binding cassette transporters, which facilitate its efflux from cells. It is also distributed to specific cellular compartments, including the plasma membrane, endosomes, and lipid droplets . The distribution of BODIPY-cholesterol within cells is influenced by its interactions with binding proteins and membrane microdomains .
Subcellular Localization
The subcellular localization of BODIPY-cholesterol is critical for its activity and function. It is primarily localized to the plasma membrane, where it influences membrane properties and cholesterol homeostasis. BODIPY-cholesterol is also found in intracellular compartments such as endosomes and lipid droplets, where it participates in cholesterol trafficking and storage. The localization of BODIPY-cholesterol is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the role of BODIPY-cholesterol in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BODIPY-cholesterol is synthesized by covalently linking BODIPY groups to cholesterol molecules. This connection can be achieved through specific chemical reaction steps such as esterification, acylation, or other types of chemical bonding reactions . The process typically involves dissolving BODIPY in a suitable solvent like dimethyl sulfoxide (DMSO) and then reacting it with cholesterol under controlled conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
BODIPY-cholesterol primarily undergoes reactions typical of cholesterol and BODIPY compounds. These include:
Oxidation: BODIPY-cholesterol can undergo oxidation reactions, which may alter its fluorescent properties.
Substitution: The BODIPY group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of BODIPY-cholesterol include:
Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving BODIPY.
Acylating agents: Used for linking BODIPY to cholesterol.
Major Products Formed
The major product formed from these reactions is BODIPY-cholesterol itself, which is used for various analytical and research purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BODIPY-labeled sphingolipids: These compounds are used to study membrane microdomains and have similar applications to BODIPY-cholesterol.
Uniqueness
BODIPY-cholesterol is unique due to its ability to closely mimic the behavior of natural cholesterol while providing a strong fluorescent signal. This makes it particularly valuable for detailed studies of cholesterol dynamics in living cells .
Eigenschaften
IUPAC Name |
(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWELDLDWZNRO-SJIMSOPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51BF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)


![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)

